molecular formula C13H13NO3S B2969590 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid CAS No. 1181706-62-6

3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid

Cat. No.: B2969590
CAS No.: 1181706-62-6
M. Wt: 263.31
InChI Key: OXWMJFSQZFSYIQ-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid typically involves the following steps:

  • Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Methoxyphenyl Introduction: The methoxyphenyl group is introduced via a substitution reaction, where a methoxy-substituted phenyl group replaces a leaving group on the thiazole ring.

  • Carboxylic Acid Formation:

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can introduce different functional groups onto the thiazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups on the thiazole ring or methoxyphenyl group.

Scientific Research Applications

3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid is unique due to its specific structural features, including the thiazole ring and methoxyphenyl group. Similar compounds include:

  • 3-(4-Methoxyphenyl)propionic acid: Lacks the thiazole ring.

  • 3-(4-Methoxyphenyl)propanol: Contains an alcohol group instead of a carboxylic acid.

  • 3-(4-Methoxyphenyl)propionaldehyde: Contains an aldehyde group instead of a carboxylic acid.

These compounds differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-10-4-2-9(3-5-10)11-8-18-12(14-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWMJFSQZFSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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